molecular formula C7H15Cl2N3 B3001493 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 188638-89-3

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B3001493
CAS No.: 188638-89-3
M. Wt: 212.12
InChI Key: YPIOAEBGGOLWEG-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride: is an organic compound with the molecular formula C7H14ClN3. It is commonly used in biochemical research and various industrial applications. This compound is known for its role as an enzyme activity regulator and catalyst in multiple enzymatic reactions.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride are H1 and H2 histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

The compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of biochemical reactions. For instance, activation of H1 receptors leads to calcium mobilization , while activation of H2 receptors stimulates the activity of adenylate cyclase in neurons .

Biochemical Pathways

The activation of H1 and H2 receptors by this compound affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . On the other hand, the stimulation of adenylate cyclase can increase the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .

Result of Action

The activation of H1 and H2 receptors by this compound can lead to various molecular and cellular effects. These may include changes in intracellular calcium levels, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability and activity might be affected by storage conditions . Moreover, its interaction with other molecules in the body could potentially influence its overall effect.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Biochemical Research

Enzyme Kinetics and Receptor Interactions

The compound is utilized as a biochemical tool to investigate enzyme kinetics and receptor interactions. Its structure allows it to interact with biological molecules, providing insights into metabolic pathways and signaling mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride effectively inhibited a specific enzyme involved in metabolic regulation. The kinetic parameters were measured, revealing an IC50 value that indicates its potency as an inhibitor. This finding suggests potential applications in designing drugs targeting metabolic disorders.

Pharmaceutical Development

Potential Drug Candidate

Research indicates that this compound shows promise as a lead molecule in drug development. Its unique imidazole structure enhances its interaction with biological targets, making it suitable for various therapeutic applications.

Table 1: Summary of Pharmaceutical Applications

Application AreaDescriptionReferences
Antimicrobial ActivityExhibits antibacterial properties against specific strains.
Neuroprotective EffectsPotential to protect neuronal cells in oxidative stress models.
Anticancer PropertiesEarly studies suggest efficacy against certain cancer cell lines.

Material Science

Synthesis of Mesoporous Materials

The compound has been explored for its role in synthesizing mesoporous materials, which are critical in catalysis and adsorption processes. Its ability to form stable complexes with metals enhances the performance of these materials.

Case Study: Catalytic Applications

In a recent study, mesoporous silica incorporated with this compound demonstrated enhanced catalytic activity for various organic reactions. The results indicated improved reaction rates and selectivity compared to traditional catalysts.

Comparison with Similar Compounds

  • 1H-Imidazole-2-ethanamine dihydrochloride
  • 2-(2-Imidazolyl)ethanamine dihydrochloride
  • 2-(2-Aminoethyl)-1H-imidazole dihydrochloride

Comparison:

  • 1H-Imidazole-2-ethanamine dihydrochloride: Similar structure but differs in the position of the ethyl group.
  • 2-(2-Imidazolyl)ethanamine dihydrochloride: Similar imidazole ring but different substituents.
  • 2-(2-Aminoethyl)-1H-imidazole dihydrochloride: Similar backbone but different functional groups.

Uniqueness: 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, with the molecular formula C7H14ClN3 and CAS number 188638-89-3, is an organic compound notable for its biological activity, particularly as a ligand in coordination chemistry and as a modulator of enzymatic reactions. This compound operates primarily through its interactions with histamine receptors, specifically the H1 and H2 subtypes.

The compound functions as an agonist at both H1 and H2 histamine receptors. Its mechanism involves:

  • Calcium Mobilization : Activation of H1 receptors leads to increased intracellular calcium levels, influencing various cellular processes such as muscle contraction and neurotransmitter release.
  • Adenylate Cyclase Activity : H2 receptor activation stimulates adenylate cyclase, which plays a crucial role in cellular signaling pathways.

This dual action results in significant biological effects, including modulation of neurotransmitter release and alterations in cellular signaling pathways, which are essential for various physiological responses.

Biological Effects

The activation of histamine receptors by this compound can lead to several physiological responses:

  • Increased Vascular Permeability : This can contribute to inflammatory responses.
  • Gastric Acid Secretion : The stimulation of H2 receptors is particularly relevant in gastric physiology, affecting acid secretion in the stomach.
  • Neurotransmission Modulation : The compound's action on neurotransmitter release can influence cognitive functions and mood regulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure VariationBiological Activity
1H-Imidazole-2-ethanamine dihydrochlorideDifferent ethyl group positionSimilar receptor interaction
2-(2-Imidazolyl)ethanamine dihydrochlorideDifferent substituents on imidazole ringAltered receptor affinity
2-(2-Aminoethyl)-1H-imidazole dihydrochlorideVarying functional groupsDistinct biological properties

The unique ethyl substitution on the imidazole ring of this compound imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Histamine Receptor Antagonism : Research indicates that compounds similar to this compound can serve as effective antagonists for histamine-related disorders, including allergies and gastric acid-related diseases .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties suggest that this compound may enhance cognitive function through its modulation of neurotransmitter systems .
  • Antiproliferative Activity : Some derivatives have shown promising antiproliferative activity against specific cancer cell lines, indicating potential for oncological applications .

Properties

IUPAC Name

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOAEBGGOLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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